N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S2/c22-18(13-7-8-26-11-13)17-6-5-14(27-17)10-21-19(23)15-9-12-3-1-2-4-16(12)25-20(15)24/h1-9,11,18,22H,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCINLQSVANSUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique combination of thiophene and chromene moieties, which are known for their potential therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure highlights the presence of functional groups that contribute to its biological activity, including hydroxyl, carbonyl, and amide groups.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to be as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- The compound also demonstrates synergistic effects with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
Table 1: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | MBC (μg/mL) | Synergistic Effect |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Yes |
| Ciprofloxacin | 1.0 | 1.5 | - |
| Ketoconazole | 0.5 | 1.0 | - |
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines:
- The compound has been found to induce apoptosis in cancer cells by activating caspase pathways.
- IC50 values indicating the concentration required to inhibit cell growth by 50% were reported in the range of 10–30 μM for several cancer types .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated:
- The compound exhibited significant radical scavenging activity with an IC50 value of 28.23 μg/mL, outperforming ascorbic acid in specific assays .
The mechanism of action for this compound involves interaction with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Biofilm Disruption : It has demonstrated efficacy in reducing biofilm formation, a critical factor in chronic infections .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antimicrobial Resistance : A study showed that the combination of this compound with conventional antibiotics significantly reduced resistance in clinical isolates of Staphylococcus aureus.
- Case Study on Cancer Therapy : In vivo studies indicated that administration of the compound led to a substantial reduction in tumor size in xenograft models.
Scientific Research Applications
The compound's structure suggests several potential biological activities:
- Antioxidant Properties : Thiophene derivatives are known to exhibit antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may interact with cellular pathways involved in cancer progression, suggesting that this compound could have anticancer properties.
- Anti-inflammatory Effects : The presence of hydroxy and carboxamide functional groups may enhance the compound's ability to modulate inflammatory responses.
Study 1: Antioxidant Activity
A study published in a peer-reviewed journal investigated the antioxidant properties of various thiophene derivatives, including N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide. Results indicated significant scavenging activity against free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Study 2: Anticancer Potential
Another research effort focused on the anticancer activity of structurally related compounds. In vitro assays demonstrated that compounds similar to this compound induced apoptosis in cancer cell lines, highlighting the need for further exploration into its mechanisms and efficacy .
Q & A
Q. What are the recommended synthetic routes for preparing N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, and how can intermediates be purified?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the thiophene rings via Friedel-Crafts acylation or nucleophilic substitution to introduce hydroxy and methyl groups .
- Step 2 : Coupling the modified thiophene moiety to the coumarin core using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous DMF or DCM under nitrogen .
- Purification : Flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) isolates intermediates, while recrystallization from acetone or methanol yields high-purity crystals for X-ray diffraction .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Use a combination of:
- Spectroscopy : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm, coumarin carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution LC-MS or HRMS to confirm molecular weight (e.g., [M+H]+ expected at m/z 440.08) .
- Thermal Analysis : Melting point determination (e.g., 190–195°C) and TGA to assess stability .
Q. What mechanistic insights exist for the reactivity of the hydroxy(thiophen-3-yl)methyl group in this compound?
- Methodological Answer : The hydroxy group participates in hydrogen bonding, influencing solubility and crystallinity. The thiophene rings undergo electrophilic substitution (e.g., bromination at the α-position) or oxidation to sulfoxides under mild conditions (e.g., H2O2 in acetic acid) . Kinetic studies using UV-Vis spectroscopy can monitor these reactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound on a millimolar scale?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce side products .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to improve solubility of hydrophobic intermediates .
- In Situ Monitoring : Use FT-IR or HPLC to track reaction progress and terminate at peak conversion .
Q. How should contradictory data about this compound’s biological activity be resolved?
- Methodological Answer :
- Assay Validation : Replicate anti-inflammatory or antimicrobial assays (e.g., COX-2 inhibition or MIC tests) under standardized conditions (pH 7.4, 37°C) .
- Control Experiments : Compare with structurally similar coumarin-thiophene hybrids (e.g., coumarin-3-carboxamide derivatives) to isolate structure-activity relationships .
Q. What strategies are recommended for studying this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein databases (e.g., PDB ID 1CX2 for COX-2) to predict binding modes .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins .
Q. How can computational chemistry aid in predicting the compound’s photophysical properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate UV-Vis absorption spectra (e.g., λmax ~320 nm for coumarin-thiophene conjugation) .
- QM/MM Simulations : Model excited-state behavior to assess fluorescence quantum yield .
Q. What are the stability challenges for this compound under varying storage conditions?
- Methodological Answer :
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring identifies hydrolytic degradation at the carboxamide bond .
- Light Sensitivity : Store in amber vials under inert gas (argon) to prevent photodegradation of the coumarin core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
